3-Butoxy-4-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

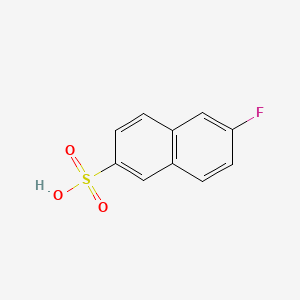

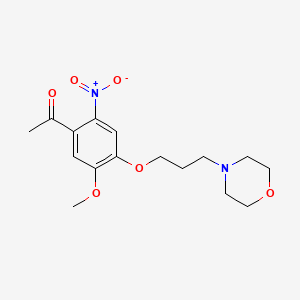

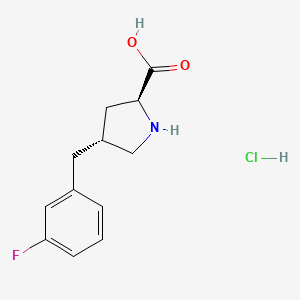

3-Butoxy-4-chlorobenzoic acid is a chemical compound with the CAS Number: 1280786-97-1 . It has a molecular weight of 228.68 and a linear formula of C11H13ClO3 .

Synthesis Analysis

The synthesis of boronic acids, which are related to 3-Butoxy-4-chlorobenzoic acid, has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis

The InChI code for 3-Butoxy-4-chlorobenzoic acid is 1S/C11H13ClO3/c1-2-3-6-15-10-7-8 (11 (13)14)4-5-9 (10)12/h4-5,7H,2-3,6H2,1H3, (H,13,14) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Butoxy-4-chlorobenzoic acid has a molecular weight of 228.68 .Aplicaciones Científicas De Investigación

Enhanced Ozonation Degradation

A study demonstrated that the ozonation degradation of para-chlorobenzoic acid was significantly enhanced by the addition of peroxymonosulfate, accelerating the decomposition of ozone and suggesting a potential application for water treatment technologies (Cong Jing et al., 2015).

Photocatalytic Degradation

Research on the degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environments using graphene/TiO2 as a photocatalyst revealed insights into photocatalytic degradation, potentially informing the treatment of water contaminants (Yiyang Huang et al., 2018).

Microbial Degradation

The degradation pathways of 3-Chlorobenzoate by Rhodococcus opacus strains were studied, highlighting microbial degradation mechanisms that could inform bioremediation strategies for environmental pollutants (I. Solyanikova et al., 2019).

Analytical Determination

A method for the simultaneous determination of various phytohormones, including 2-chlorobenzoic and 4-chlorobenzoic acids, in plant tissues was developed, showcasing the application of advanced analytical techniques in plant science research (Sufang Fan et al., 2011).

Temperature and Reaction Rate Studies

The temperature dependence of the reaction rate of hydroxyl radicals with 4-chlorobenzoic acid was investigated, providing essential data for understanding the kinetics of environmental chemical reactions (Kohei Kawaguchi et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, 4-Chlorobenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Direcciones Futuras

Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their various biological applications . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with compounds like 3-Butoxy-4-chlorobenzoic acid could lead to the development of new promising drugs .

Propiedades

IUPAC Name |

3-butoxy-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKIJXYNWBDRJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681854 |

Source

|

| Record name | 3-Butoxy-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-4-chlorobenzoic acid | |

CAS RN |

1280786-97-1 |

Source

|

| Record name | Benzoic acid, 3-butoxy-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxy-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)